

spectral data for Pyrimidine-5-carboxylic acid (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrimidine-5-carboxylic acid*

Cat. No.: *B188909*

[Get Quote](#)

Spectral Data Analysis of Pyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleic acids and numerous therapeutic agents. Understanding the structural and spectroscopic properties of pyrimidine derivatives is crucial for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the spectral data for **Pyrimidine-5-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain spectral data for the unsubstituted parent compound, this guide incorporates data from closely related derivatives to provide a thorough analysis of the spectral characteristics of this class of molecules.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O ₂	PubChem[1]
Molecular Weight	124.10 g/mol	PubChem[1]
Exact Mass	124.027277375 Da	PubChem[1]
CAS Number	4595-61-3	Sigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported NMR data for **Pyrimidine-5-carboxylic acid** and its derivatives.

¹H NMR Data

While a definitive ¹H NMR spectrum for the unsubstituted **Pyrimidine-5-carboxylic acid** is not readily available in the public domain, data from derivatives provide valuable insights into the expected chemical shifts. The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, usually above δ 10 ppm, and its position can be concentration-dependent.

Table 1: ¹H NMR Spectral Data of **Pyrimidine-5-carboxylic Acid** Derivatives

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
2-Methyl-pyrimidine-5-carboxylic acid	DMSO-d ₆	2.62 (s, 3H, CH ₃), 8.85 (s, 1H, H-6), 13.5 (br s, 1H, COOH)
2-Benzyl-4-methyl-pyrimidine-5-carboxylic acid	DMSO-d ₆	2.52 (s, 3H, CH ₃), 4.27 (s, 2H, CH ₂), 6.99 (d, J=5.1 Hz, 1H, H-5), 7.22-7.39 (m, 5H, Ph), 8.52 (d, J=5.1 Hz, 1H, H-6)

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-185 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment.

Table 2: ¹³C NMR Spectral Data of **Pyrimidine-5-carboxylic Acid** Derivatives

Compound	Solvent	Chemical Shift (δ , ppm)
2-Methyl-pyrimidine-5-carboxylic acid	DMSO-d ₆	21.5 (CH ₃), 108.5 (C-5), 151.3 (C-2), 160.9 (C-4), 164.6 (C-6), 172.8 (COOH)
Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate	DMSO-d ₆	14.9 (OCH ₂ CH ₃), 18.7 (CH ₃), 61.3 (OCH ₂ CH ₃), 106.9 (C-5), 153.4 (C-2), 156.4 (C-6), 164.3 (C-4), 165.8 (CO)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pyrimidine-5-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyrimidine ring.

Expected Key IR Absorptions for **Pyrimidine-5-carboxylic acid**:

- O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to hydrogen bonding.[2][3][4]
- C=O stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1760 and 1690 cm⁻¹.[2][3][4]
- C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[2][5]
- C=N and C=C stretches (Pyrimidine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

- C-H stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **Pyrimidine-5-carboxylic acid** is expected to show a molecular ion peak (M^+) corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for **Pyrimidine-5-carboxylic acid**

Parameter	Value	Source
Exact Mass	124.027277375 Da	PubChem[1]
Molecular Ion (M^+)	m/z 124	Expected

Expected Fragmentation Pattern:

The fragmentation of pyrimidine carboxylic acids is influenced by the position of the carboxylic acid group and other substituents on the ring. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For pyrimidine derivatives, fragmentation of the ring itself can also occur. A study on 4-pyrimidine carboxylic acids can provide insights into the potential fragmentation pathways.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectral data. The following are generalized protocols based on common laboratory practices and information from related studies.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **Pyrimidine-5-carboxylic acid** derivative.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it

can dissolve a wide range of compounds and the acidic proton is readily observed.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (for most modern spectrometers, the residual solvent peak is used as a reference).

Data Acquisition (^1H and ^{13}C NMR):

- **Instrument:** A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
 - Spectral Width: Approximately 15-20 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Spectral Width: Approximately 200-250 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Pyrimidine-5-carboxylic acid** onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

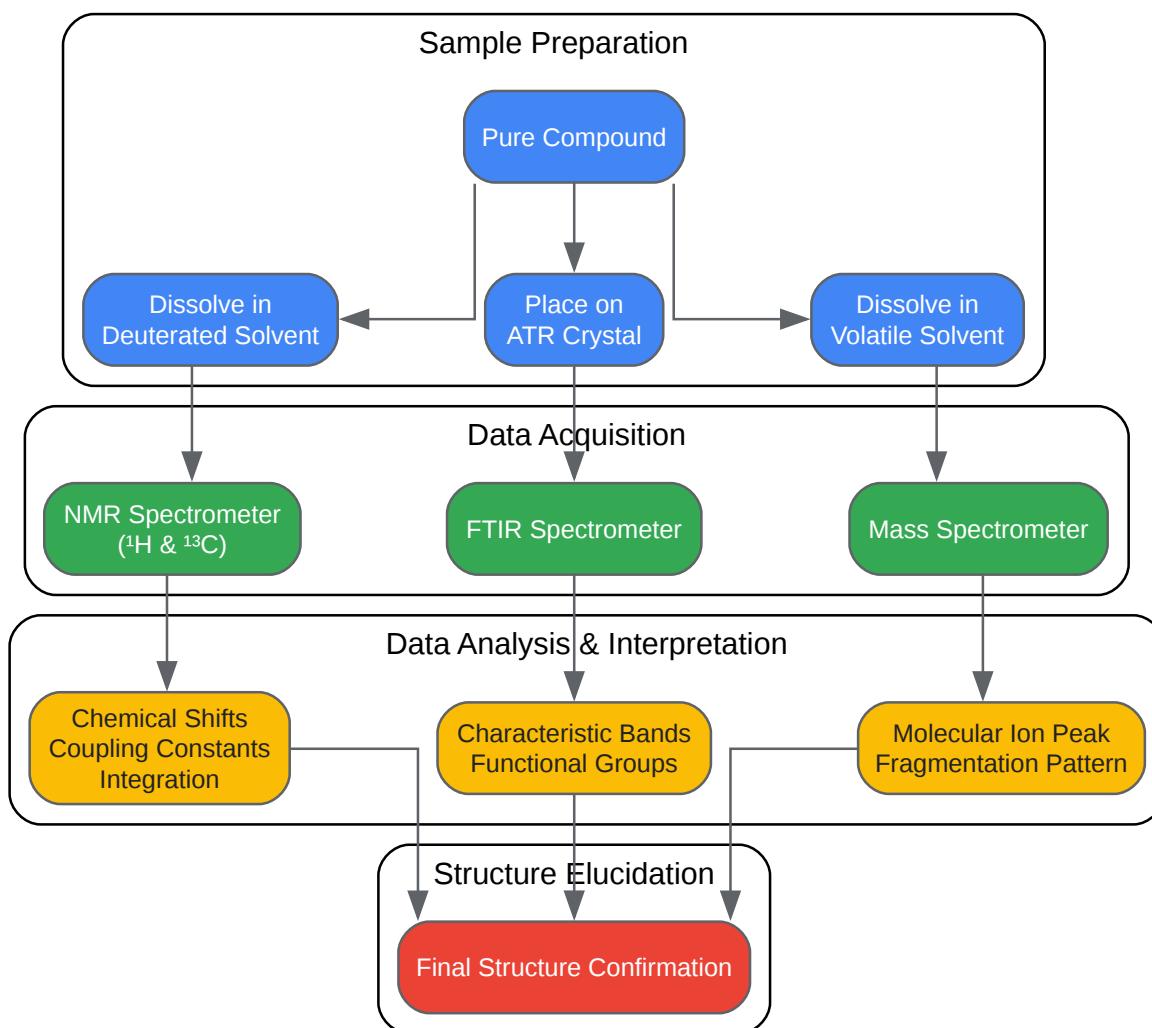
- Instrument: A mass spectrometer with an EI source.
- Parameters:

- Ionization Energy: Typically 70 eV.
- Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 30-200).
- Source Temperature: Optimized for the compound's volatility.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like **Pyrimidine-5-carboxylic acid**.

Workflow for Spectral Analysis of Pyrimidine-5-carboxylic Acid



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectral analysis of **Pyrimidine-5-carboxylic acid**.

Conclusion

This technical guide has summarized the available spectral data for **Pyrimidine-5-carboxylic acid** and its derivatives, providing a foundation for researchers in the field. While a complete public dataset for the parent compound is elusive, the analysis of closely related structures, combined with a general understanding of the spectroscopic behavior of carboxylic acids and pyrimidines, allows for a robust characterization. The detailed experimental protocols and logical workflow provide a practical framework for obtaining and interpreting high-quality spectral data for this important class of heterocyclic compounds. This information is critical for quality control, structural confirmation, and the advancement of drug discovery programs centered on the pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. echemi.com [echemi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [spectral data for Pyrimidine-5-carboxylic acid (NMR, IR, mass spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188909#spectral-data-for-pyrimidine-5-carboxylic-acid-nmr-ir-mass-spectrometry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com